molecular formula C18H14N2O B095500 2-Benzoyl-1-methylisoquinoline-1-carbonitrile CAS No. 16576-32-2

2-Benzoyl-1-methylisoquinoline-1-carbonitrile

Cat. No. B095500
CAS RN: 16576-32-2
M. Wt: 274.3 g/mol
InChI Key: IJAOQGGVUPPNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-1-methylisoquinoline-1-carbonitrile, also known as BMIC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMIC is a heterocyclic compound with a molecular formula of C18H13N2O, and it is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Benzoyl-1-methylisoquinoline-1-carbonitrile inhibits the growth of cancer cells and induces apoptosis. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is its potential as an anticancer and antitumor agent. It has been found to be effective against a variety of cancer cell lines. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile also has potential applications in material science and organic synthesis.
One of the limitations of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is not fully understood, which makes it difficult to optimize its use as an anticancer agent.

Future Directions

For research on 2-Benzoyl-1-methylisoquinoline-1-carbonitrile include further investigation of its anticancer and antitumor properties, exploring its potential as an anti-inflammatory agent, and developing new analytical devices and biosensors using 2-Benzoyl-1-methylisoquinoline-1-carbonitrile self-assembled monolayers.

Synthesis Methods

2-Benzoyl-1-methylisoquinoline-1-carbonitrile is synthesized through a multistep process that involves the reaction of 2-aminobenzophenone with methyl iodide, followed by the reaction of the resulting compound with sodium ethoxide. The final step involves the reaction of the intermediate with acrylonitrile, which results in the formation of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile. The synthesis method of 2-Benzoyl-1-methylisoquinoline-1-carbonitrile is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been studied for its anticancer and antitumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent.
In material science, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been studied for its ability to form self-assembled monolayers on gold surfaces. These monolayers have potential applications in the development of biosensors and other analytical devices.
In organic synthesis, 2-Benzoyl-1-methylisoquinoline-1-carbonitrile has been used as a starting material for the synthesis of other compounds. Its unique structure and reactivity make it a valuable tool for organic chemists.

properties

CAS RN

16576-32-2

Product Name

2-Benzoyl-1-methylisoquinoline-1-carbonitrile

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-benzoyl-1-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-18(13-19)16-10-6-5-7-14(16)11-12-20(18)17(21)15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

IJAOQGGVUPPNCL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

Canonical SMILES

CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

synonyms

2-Benzoyl-1,2-dihydro-1-methyl-1-isoquinolinecarbonitrile

Origin of Product

United States

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